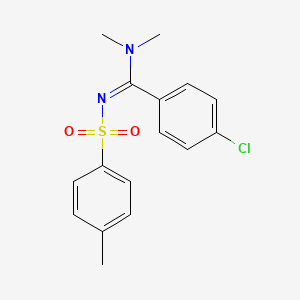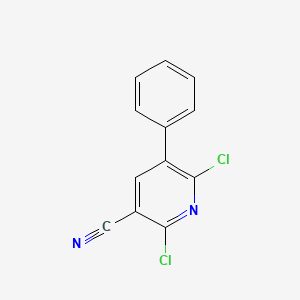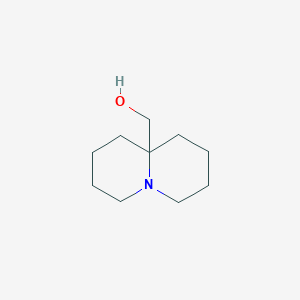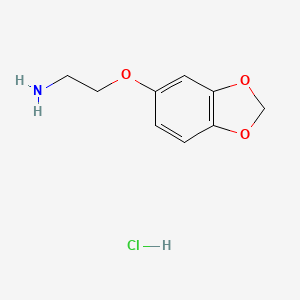
Lithium 2,3-Difluorobenzene sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Lithium-Sulfur Batteries: A Review of Mechanisms
A comprehensive review of lithium-sulfur (Li–S) batteries outlines the promising aspects of this next-generation battery technology, including potential energy densities of 500–600 W h kg−1. It emphasizes the importance of understanding the operational mechanisms to overcome obstacles for improvement. Despite advancements, challenges such as the development of more complex models to accurately represent these mechanisms remain, offering opportunities for further research and model refinement (Wild et al., 2015).
Advances in Cathode Materials
Research into inverse vulcanization of sulfur with divinylbenzene for lithium-sulfur batteries demonstrates the production of stable, high-performance cathode materials. This approach, using poly(S-DVB) copolymers, shows excellent cycling performances and significantly enhances the cycling lifetime of batteries, illustrating a successful strategy for improving Li-S battery technology (Gómez et al., 2016).
Enhanced Cathode Materials for Li-S Batteries
Another study on the synthesis of sulfur-rich copolymers via inverse vulcanization reveals materials that exhibit high capacity retention and extended battery life, representing a novel class of polymeric electrode materials for lithium-sulfur batteries. These findings contribute to the development of high-performance Li-S batteries with improved charge capacities and cycling stability (Simmonds et al., 2014).
Development and Prospects of Li-S Batteries
A progress report on lithium-sulfur batteries discusses the need for advanced energy-storage systems and highlights recent innovations in sulfur-encapsulation techniques, novel materials, and cell-component design. It provides insights into the scientific understanding and engineering concerns at different stages of Li-S battery development, outlining critical research directions and challenges to address (Manthiram et al., 2015).
Electrochemistry and Interfacial Properties of Sulfur Electrodes
Research on transition metal dichalcogenides (TMDs) for lithium-sulfur batteries shows that TMDs can stabilize the polysulfide shuttle through electrocatalytic activity, enhancing cell stability. This study elucidates physicochemical transformations at the electrode/electrolyte interface and demonstrates the potential for TMDs to improve the capacity and cycle life of Li-S batteries (Babu et al., 2017).
Orientations Futures
While specific future directions for Lithium 2,3-Difluorobenzene sulfinate are not mentioned in the available resources, lithium-based batteries are recognized as promising candidates for next-generation energy storage systems . The development of innovative polymer electrolytes for high-performance lithium-based batteries is also highlighted .
Mécanisme D'action
Target of Action
Lithium, a component of this compound, is known to interact with several targets such as glycogen synthase kinase 3 (gsk-3) and inositol monophosphatase (impa) . These enzymes play crucial roles in various cellular processes, including signal transduction and neuronal plasticity .
Mode of Action
Lithium, a key component, is known to inhibit enzymes like gsk-3 and impa . This inhibition can lead to a number of effects, ranging from modulation of neurotransmitter receptors to alteration of cellular signaling pathways .
Biochemical Pathways
Lithium’s action on gsk-3 and impa can impact several downstream pathways, including the wnt/β-catenin, creb/brain-derived neurotrophic factor (bdnf), nuclear factor (erythroid-derived 2)-like 2 (nrf2) and toll-like receptor 4 (tlr4)/nuclear factor-κb (nfκb) pathways . These pathways are involved in neurogenesis, synaptic maintenance, antioxidant response, and inflammation, respectively .
Pharmacokinetics
Its pharmacokinetics is linear within the dose regimen used in clinical practice .
Result of Action
Lithium’s inhibition of gsk-3 has been associated with neuroprotective effects, including preservation of neuronal function and improvement of memory in animal models of dementia .
Action Environment
It’s worth noting that the recycling process of lithium-ion batteries, which may contain similar lithium compounds, has been suggested to potentially lead to the formation and release of persistent fluorinated substances .
Propriétés
IUPAC Name |
lithium;2,3-difluorobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S.Li/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPSYFSHFHPLZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1)S(=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2,3-Difluorobenzene sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2814507.png)

![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid](/img/structure/B2814514.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814517.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2814519.png)
![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)
![2-(4-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2814522.png)



